3-(3-Methoxyphenyl)benzaldehyde
Overview
Description
3-(3-Methoxyphenyl)benzaldehyde, also known as 3’-methoxy-[1,1’-biphenyl]-3-carbaldehyde, is an organic compound with the molecular formula C14H12O2. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, which is further connected to a benzaldehyde moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
This compound is a derivative of benzaldehyde, which has been studied for its potential antifungal activity . .
Mode of Action
As a benzaldehyde derivative, it may share some of the properties of other benzaldehydes, which have been shown to interact with various biological targets
Biochemical Pathways
Some studies suggest that benzaldehyde derivatives can influence the mitochondrial respiratory chain , but it is unclear whether this applies to 3-(3-Methoxyphenyl)benzaldehyde. More research is needed to determine the specific pathways this compound affects.
Result of Action
Given the potential antifungal activity of benzaldehyde derivatives , it is possible that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Methoxyphenyl)benzaldehyde can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by acids such as AlCl3 or HCl, or bases like NaOH or Ba(OH)2 .
Another method involves the oxidation of m-phenoxy toluene, which can be achieved using various oxidizing agents . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis. This method enhances the reaction rate and yield while minimizing the formation of by-products . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: 3-(3-Methoxyphenyl)benzoic acid.
Reduction: 3-(3-Methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Methoxyphenyl)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(3-Methoxyphenyl)benzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methoxybenzaldehyde: Similar structure but lacks the biphenyl moiety, resulting in different reactivity and applications.
4-Methoxybenzaldehyde: The methoxy group is positioned differently, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
3-(3-methoxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGWNAPAIMXRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374829 | |
Record name | 3-(3-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-58-3 | |
Record name | 3-(3-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126485-58-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.